molecular formula C16H19NO4 B8525615 3-(1-Cbz-4-piperidyl)acrylic Acid

3-(1-Cbz-4-piperidyl)acrylic Acid

Cat. No.: B8525615
M. Wt: 289.33 g/mol
InChI Key: MQDCGTJPBJDVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Cbz-4-piperidyl)acrylic Acid is a piperidine-based compound featuring a carbobenzyloxy (Cbz) protecting group at the nitrogen of the piperidine ring and an acrylic acid moiety at the 3-position (CAS: 63845-33-0) . Its molecular formula is C₁₆H₁₉NO₄ (calculated molecular weight: 289.33 g/mol), and it is commonly utilized as a building block in organic synthesis and medicinal chemistry due to its reactive carboxylic acid group and the Cbz group’s compatibility with peptide coupling strategies . The compound’s predicted physicochemical properties include a density of 1.191 g/cm³, boiling point of 469.9°C, and pKa of 4.73, suggesting moderate acidity and stability under controlled storage conditions (2–8°C) .

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

3-(1-phenylmethoxycarbonylpiperidin-4-yl)prop-2-enoic acid

InChI

InChI=1S/C16H19NO4/c18-15(19)7-6-13-8-10-17(11-9-13)16(20)21-12-14-4-2-1-3-5-14/h1-7,13H,8-12H2,(H,18,19)

InChI Key

MQDCGTJPBJDVRA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C=CC(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

N-Cbz-4-Piperidinecarboxylic Acid (CAS: 10314-98-4)

  • Structure : Differs by replacing the acrylic acid group with a carboxylic acid directly attached to the piperidine ring.
  • Properties : Higher acidity (pKa ~4.0) due to the absence of an electron-withdrawing α,β-unsaturated system, which reduces resonance stabilization compared to acrylic acid derivatives .
  • Applications : Used in prodrug design for CNS-targeting molecules, leveraging the Cbz group’s lipophilicity to enhance blood-brain barrier penetration .

3-(1-Cbz-4-piperidyl)propanoic Acid (CAS: 63845-33-0)

  • Structure: Contains a propanoic acid chain instead of acrylic acid.
  • Properties : Reduced reactivity in conjugate addition reactions due to the absence of a double bond. The saturated chain lowers electrophilicity, making it less suitable for Michael addition-based syntheses .

3-(1H-Indol-3-yl)acrylic Acid (CAS: 1204-06-4)

  • Structure : Replaces the Cbz-piperidyl group with an indole ring.
  • Properties : Higher aromaticity and LogP (2.31 vs. 1.84 predicted for 3-(1-Cbz-4-piperidyl)acrylic Acid), leading to increased lipophilicity and altered solubility profiles .

Table 1: Structural and Physicochemical Comparison

Compound CAS Molecular Formula Molecular Weight Key Functional Groups Predicted pKa LogP
This compound 63845-33-0 C₁₆H₁₉NO₄ 289.33 Acrylic acid, Cbz-piperidine 4.73 1.84
N-Cbz-4-Piperidinecarboxylic Acid 10314-98-4 C₁₄H₁₇NO₄ 263.29 Carboxylic acid, Cbz-piperidine 4.00 2.12
3-(1H-Indol-3-yl)acrylic Acid 1204-06-4 C₁₁H₉NO₂ 187.19 Acrylic acid, indole 4.85 2.31

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